Calaxin

Catalog No.
S624505
CAS No.
30412-86-3
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calaxin

CAS Number

30412-86-3

Product Name

Calaxin

IUPAC Name

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1

InChI Key

RYBHZNMPMHOBAR-IRNKKCRZSA-N

SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Description

Calaxin is a sesquiterpenoid.
Calaxin is a natural product found in Sclerocarpus sessilifolius, Heliomeris obscura, and Dendroviguiera eriophora with data available.

Calaxin is a calcium-binding protein belonging to the neuronal calcium sensor family, primarily identified in the ascidian Ciona intestinalis. It plays a crucial role in regulating flagellar motility and sperm chemotaxis by interacting with outer arm dynein, a motor protein essential for ciliary and flagellar movement. Calaxin has three EF-hand motifs that bind calcium ions, which induce conformational changes necessary for its function in motility regulation. The structural dynamics of Calaxin are vital for its role in the docking and stabilization of dynein on the axoneme, the structural core of cilia and flagella .

Calaxin undergoes several biochemical interactions that are influenced by calcium binding. The binding of calcium ions to the EF-hand domains leads to conformational changes that enable Calaxin to stabilize outer arm dynein. These interactions are crucial for the modulation of dynein activity during flagellar movement. The absence of calcium binding results in impaired flagellar waveforms, highlighting the importance of this ion in Calaxin's functionality .

Calaxin is primarily involved in the regulation of flagellar motility through its interaction with outer arm dynein. It stabilizes dynein at the axoneme, facilitating effective ciliary beating necessary for sperm motility. Experimental studies have demonstrated that Calaxin's function is calcium-dependent; when calcium levels fluctuate, Calaxin modulates dynein activity to generate asymmetric flagellar waves essential for chemotaxis . Knockout studies in zebrafish have shown that loss of Calaxin leads to defects in ciliary motion and abnormal sperm behavior, emphasizing its critical role in reproductive biology .

The synthesis of Calaxin involves recombinant DNA technology, where the gene encoding Calaxin is cloned into an expression vector and introduced into host cells (such as bacteria or yeast) for protein expression. Following expression, purification techniques such as affinity chromatography are employed to isolate Calaxin from other cellular proteins. This process allows for the production of functional Calaxin suitable for biochemical assays and structural studies .

Calaxin has significant implications in biomedical research, particularly concerning motility disorders related to ciliary dysfunction. Its role in sperm chemotaxis makes it a target for studies aimed at understanding fertility mechanisms. Additionally, insights into Calaxin's function may inform therapeutic strategies for conditions caused by ciliary dyskinesia, which can lead to respiratory issues and infertility . Furthermore, its unique properties as a calcium sensor make it a valuable model for studying calcium signaling pathways in various biological contexts.

Research has focused on the interactions between Calaxin and other proteins involved in ciliary function. Studies reveal that Calaxin stabilizes outer arm dyneins through direct binding and contributes to the assembly of dynein docking complexes. Interaction assays using recombinant Calaxin have demonstrated its ability to rescue dynein stability in mutant models lacking functional Calaxin, underscoring its pivotal role in maintaining ciliary integrity during motility .

Several compounds share structural similarities or functional roles with Calaxin. Below is a comparison highlighting their uniqueness:

CompoundSimilarity to CalaxinUnique Features
CalmodulinCalcium-binding proteinRegulates various enzymes and cellular processes
S100 ProteinsCalcium-binding proteinsInvolved in diverse intracellular signaling pathways
Troponin CCalcium sensor in muscle contractionSpecific to muscle tissue regulation
Neuronal Calcium Sensor 1Calcium-binding proteinPlays roles in neurotransmitter release

Calaxin is unique due to its specific involvement in regulating flagellar motility through outer arm dyneins, distinguishing it from other calcium-binding proteins that may have broader or different biological functions . Its specialized role as a calcium-dependent regulator of ciliary movement emphasizes its significance within the neuronal calcium sensor family.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

344.12598835 g/mol

Monoisotopic Mass

344.12598835 g/mol

Heavy Atom Count

25

Wikipedia

Calaxin

Dates

Modify: 2024-02-18

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